5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound belonging to the pyrrolopyrimidine family. It features a bromine atom at the 5th position and a methoxy group at the 4th position on its pyrrolo[2,3-d]pyrimidine core. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery, particularly as an inhibitor of specific protein kinases involved in various diseases, including cancer and autoimmune disorders .
5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine is classified as a heterocyclic organic compound. It is part of the broader category of pyrrolopyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications.
The synthesis of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine typically involves several key steps:
5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions:
Depending on the reaction conditions and nucleophiles used, major products include:
The mechanism of action for 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets such as protein kinases. By binding to the active site of these kinases, it inhibits their activity, which affects downstream signaling pathways crucial for cell proliferation and survival. This inhibition has been shown to induce apoptosis in cancer cells, indicating its potential as an anticancer agent .
5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine has several scientific uses:
The journey of pyrrolo[2,3-d]pyrimidines began with natural product isolations in the mid-20th century, but their deliberate exploitation in drug discovery accelerated in the 1990s with the advent of kinase-targeted therapies. Early work focused on 7-deazapurine analogs to overcome metabolic instability and resistance issues inherent in purine-based drugs. A breakthrough emerged with the FDA approval of sunitinib (2006), which features a pyrrolo[2,3-d]pyrimidine core and inhibits multiple receptor tyrosine kinases (VEGFR, PDGFR, KIT). Sunitinib’s success validated the scaffold’s capacity for multi-kinase inhibition, particularly in renal cell carcinoma and gastrointestinal stromal tumors [1] [5].
Subsequent generations leveraged halogenation to enhance potency. For example, compound 5k ((E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N′-benzylidenebenzohydrazide) incorporated bromine and chlorine substituents, demonstrating IC₅₀ values of 40–204 nM against EGFR, Her2, VEGFR2, and CDK2 kinases. This paralleled sunitinib’s potency (IC₅₀ = 261 nM) but with improved selectivity profiles attributed to halogen-mediated hydrophobic interactions in the ATP-binding cleft [1]. Recent innovations include Wee1 inhibitors (2022) for G₂/M checkpoint disruption and Axl kinase inhibitors (e.g., 13b, 2023) designed to overcome EMT-driven resistance in NSCLC. These advances highlight a shift toward targeting synthetic lethality and resistance pathways, with halogenated pyrrolo[2,3-d]pyrimidines at the forefront [3] [5].
Table 1: Key Milestones in Pyrrolo[2,3-d]Pyrimidine-Based Drug Development
Year | Compound/Class | Therapeutic Target | Advancement |
---|---|---|---|
1960s | Tubercidin | Nucleoside metabolism | First natural 7-deazapurine isolate; antiviral activity |
2006 | Sunitinib | VEGFR/PDGFR/KIT | FDA-approved for RCC/GIST; established scaffold utility |
2022 | Wee1 inhibitors | G₂/M checkpoint | Pyrrolo[2,3-d]pyrimidines with IC₅₀ < 50 nM; induced synthetic lethality |
2023 | Compound 5k | EGFR/Her2/VEGFR2 | Multi-kinase inhibition (IC₅₀ = 40–204 nM); apoptosis induction |
2024 | Axl inhibitors (e.g., 13b) | Axl/c-Met | Dual inhibition; overcame EMT resistance in NSCLC |
The bioactivity of pyrrolo[2,3-d]pyrimidines is exquisitely sensitive to substitutions at the C4, C5, and N7 positions. 5-Bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine epitomizes how strategic functionalization optimizes drug-like properties:
Bromo at C5: Bromine’s electron-withdrawing nature and halogen bonding capacity enhance kinase binding affinity. In cytotoxicity studies, brominated analogs (e.g., 5f) achieved IC₅₀ values of 0.79 µM in pancreatic adenocarcinoma (CFPAC-1) cells—10-fold lower than non-halogenated counterparts. This arises from bromine’s interactions with hinge-region residues (e.g., Met793 in EGFR) and hydrophobic pockets, reducing ATP-competitive binding energy. Additionally, bromine’s steric bulk mitigates metabolic oxidation at C5, improving plasma stability [1] [7] [10].
Methoxy at C4: The 4-methoxy group acts as a hydrogen-bond acceptor while enhancing aqueous solubility. Molecular docking reveals that methoxy oxygen forms critical bonds with catalytic lysine residues (e.g., Lys704 in CDK2). Compared to chloro or amino substituents, methoxy reduces log P by 0.5–1.0 units, mitigating off-target toxicity. In pyrrolo[2,3-d]pyrimidine-based Axl inhibitors, methoxy analogs showed 3-fold higher oral bioavailability than methyl derivatives due to improved dissolution [4] [8].
Methyl at N7: N-Methylation blocks undesired glucuronidation at N7, extending half-life in vivo. It also introduces moderate steric shielding to protect the pyrimidine ring from nucleophilic attack. Quantum mechanical calculations indicate that 7-methylation increases the scaffold’s rotational barrier by 2.3 kcal/mol, stabilizing a planar conformation optimal for kinase insertion. This substituent is indispensable in clinical candidates like sunitinib to prevent rapid clearance [4] [9] [10].
Table 2: Electronic and Steric Effects of Key Substituents in Pyrrolo[2,3-d]Pyrimidines
Substituent | Position | Electronic Effect | Steric Effect (van der Waals rad., Å) | Biological Impact |
---|---|---|---|---|
Bromo | C5 | σₚ = +0.23 (moderate EWG) | 1.85 | ↑ Kinase affinity; ↑ metabolic stability |
Methoxy | C4 | σₚ = -0.27 (strong EDG) | 1.52 | ↑ Solubility; ↓ log P; hinge-region H-bonding |
Methyl | N7 | σₚ = -0.17 (moderate EDG) | 1.70 | Block glucuronidation; ↑ conformational rigidity |
Computational analyses further illuminate substituent synergies. DFT studies on 5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine reveal a dipole moment of 5.2 Debye, facilitating desolvation upon kinase binding. The molecule’s polar surface area (PSA) of 65 Ų aligns with optimal permeability, while bromine’s σ-hole (electropositive region) engages in orthogonal halogen bonds with carbonyl oxygens in the ATP-binding site. These features collectively enable nanomolar-level inhibition across kinases like CDK2 and VEGFR2, confirming the scaffold’s adaptability through rational substituent engineering [7] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: